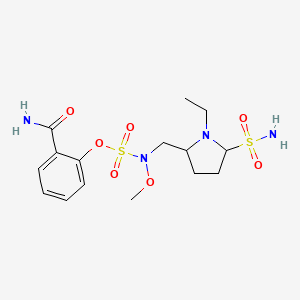
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is a complex organic compound with potential applications in various fields of science and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the carbamoylphenyl group, followed by the introduction of the sulfamoylpyrrolidinyl group through a series of reactions such as nucleophilic substitution or addition reactions. The final step involves the incorporation of the methoxy sulfamate group under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(ethoxy)sulfamate
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(propoxy)sulfamate
Uniqueness
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets differently than ethoxy or propoxy analogs.
特性
分子式 |
C15H24N4O7S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2-carbamoylphenyl) N-[(1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl]-N-methoxysulfamate |
InChI |
InChI=1S/C15H24N4O7S2/c1-3-18-11(8-9-14(18)27(17,21)22)10-19(25-2)28(23,24)26-13-7-5-4-6-12(13)15(16)20/h4-7,11,14H,3,8-10H2,1-2H3,(H2,16,20)(H2,17,21,22) |
InChIキー |
USWYAZANKWJOAO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(CCC1S(=O)(=O)N)CN(OC)S(=O)(=O)OC2=CC=CC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
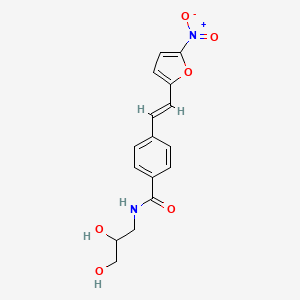
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
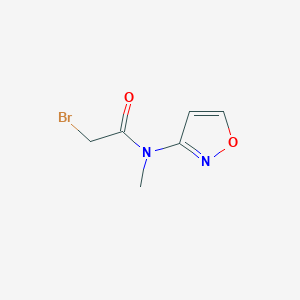
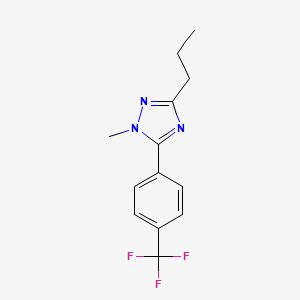
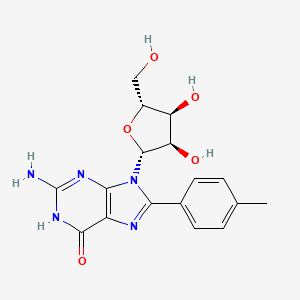

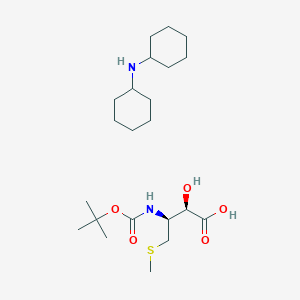
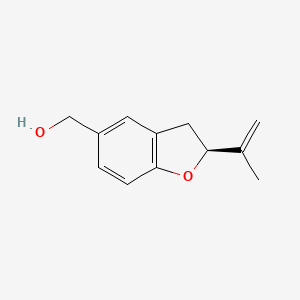
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
